

# Application Notes and Protocols for AZD8186 and Docetaxel Combination Therapy

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## Compound of Interest

Compound Name: (Rac)-AZD8186

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These application notes provide a comprehensive overview of the preclinical and clinical protocols for the combination therapy of AZD8186, a selective PI3K $\beta/\delta$  inhibitor, and docetaxel, a taxane-based chemotherapeutic agent. This combination has shown promise in targeting cancers with specific genetic alterations, particularly those with loss of the tumor suppressor PTEN.

## Mechanism of Action and Rationale for Combination

AZD8186 is a potent inhibitor of the phosphoinositide 3-kinase (PI3K) beta ( $\beta$ ) and delta ( $\delta$ ) isoforms.[1][2] In cancer cells with PTEN loss, the PI3K/AKT signaling pathway is often upregulated and becomes dependent on the PI3K $\beta$  isoform.[1][3] By selectively inhibiting PI3K $\beta$ , AZD8186 can block downstream signaling through the AKT/mTOR pathway, leading to decreased tumor cell proliferation and survival.[4]

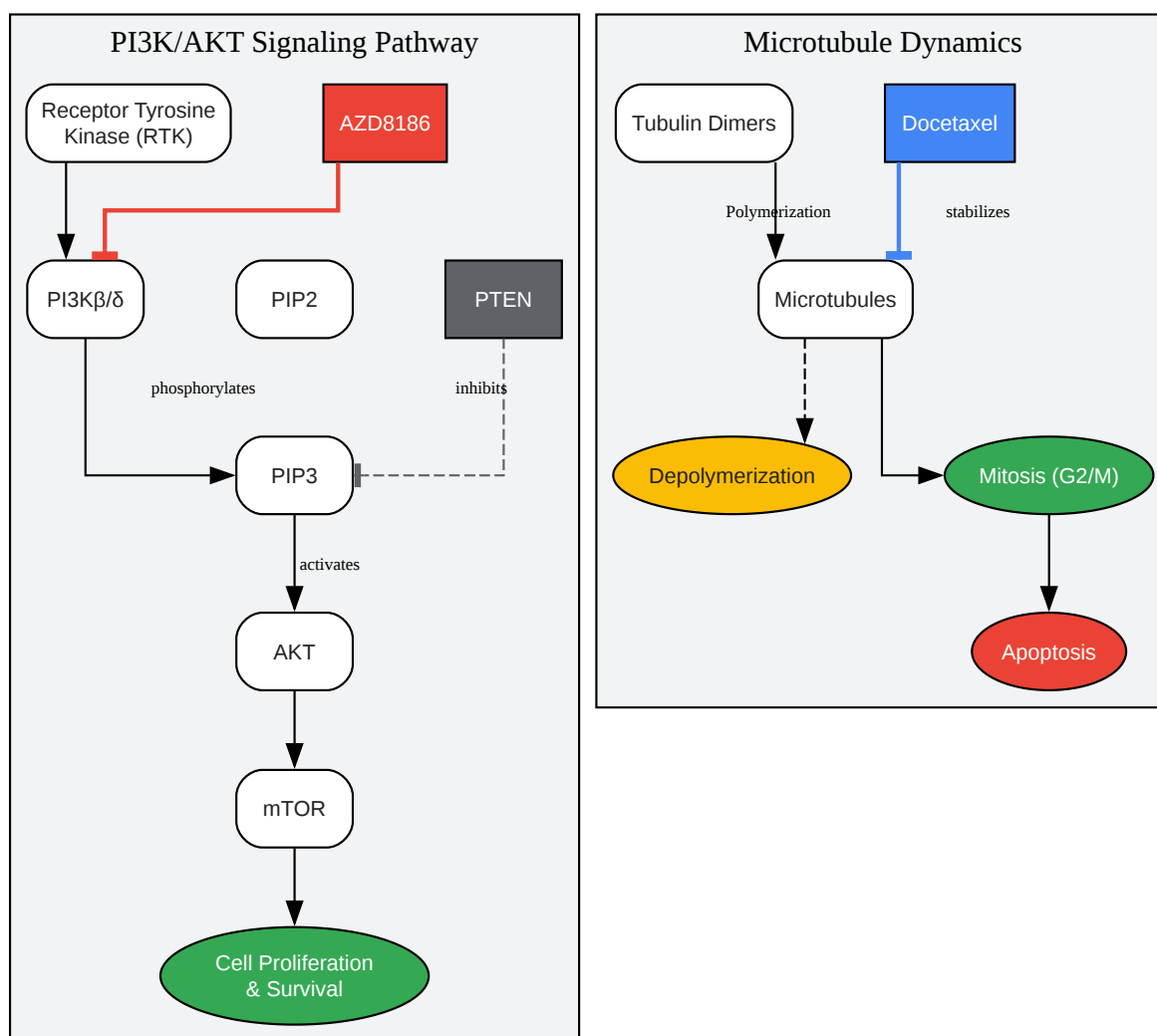
Docetaxel is an antineoplastic agent that promotes the assembly of microtubules from tubulin dimers and stabilizes them by preventing depolymerization.[5][6] This disruption of microtubule dynamics inhibits the normal reorganization of the microtubule network essential for mitotic and interphase cellular functions, ultimately leading to cell cycle arrest at the G2/M phase and apoptosis.[6][7][8]

The combination of AZD8186 and docetaxel is based on the rationale of targeting two distinct and critical cancer pathways simultaneously. This dual approach is hypothesized to enhance

anti-tumor activity, particularly in PTEN-deficient tumors that are dependent on the PI3K $\beta$  pathway for survival.[1][3] Preclinical studies have demonstrated that the combination of AZD8186 and docetaxel leads to greater tumor control compared to either agent alone.[1][3]

## Signaling Pathway

The following diagram illustrates the targeted signaling pathways of AZD8186 and docetaxel.



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**Caption:** Targeted signaling pathways of AZD8186 and docetaxel.

## Preclinical Experimental Protocols

### In Vitro Cell-Based Assays

**Objective:** To assess the anti-proliferative effects of AZD8186 and docetaxel, alone and in combination, on cancer cell lines.

**Materials:**

- PTEN-deficient cancer cell lines (e.g., MDA-MB-468, HCC70 for breast cancer; LNCaP, PC3 for prostate cancer)[9]
- Appropriate cell culture medium and supplements
- AZD8186 (stock solution in DMSO)
- Docetaxel (stock solution in DMSO)
- Cell proliferation assay reagent (e.g., CellTiter-Glo®)
- 96-well plates

**Protocol:**

- Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of AZD8186 and docetaxel.
- Treat cells with varying concentrations of AZD8186, docetaxel, or the combination. Include a DMSO-treated vehicle control.
- Incubate the plates for a specified period (e.g., 72 hours).
- Assess cell viability using a cell proliferation assay according to the manufacturer's instructions.
- Calculate the half-maximal growth inhibitory concentration (GI50) for each treatment.

- Combination effects can be analyzed using synergy models such as the Bliss additivism or Loewe additivity model.

## In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of AZD8186 and docetaxel combination in a preclinical in vivo model.

Materials:

- Immunocompromised mice (e.g., nude or SCID)
- PTEN-deficient cancer cell lines for implantation
- AZD8186 formulated for oral gavage
- Docetaxel formulated for intravenous injection
- Calipers for tumor measurement

Protocol:

- Subcutaneously implant cancer cells into the flanks of the mice.
- Allow tumors to reach a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomize mice into treatment groups: Vehicle control, AZD8186 alone, docetaxel alone, and AZD8186 + docetaxel.
- Administer treatments according to a defined schedule. For example, AZD8186 administered orally twice daily and docetaxel administered intravenously once.[3]
- Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
- Monitor animal body weight and overall health as indicators of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry) to assess target modulation.

## Clinical Trial Protocol (Phase I)

The following protocol is based on the design of the NCT03218826 clinical trial.[\[10\]](#)

Title: A Phase I Study of AZD8186 in Combination With Docetaxel in Patients With PTEN Mutated or PIK3CB Mutated Advanced Solid Tumors.[\[10\]](#)

Primary Objectives:

- To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of AZD8186 in combination with docetaxel.[\[10\]](#)
- To assess the safety and tolerability of the combination.[\[10\]](#)

Patient Population: Patients with advanced solid tumors with PTEN or PIK3CB mutations that are metastatic or unresectable.[\[10\]](#)

Treatment Regimen:

- Docetaxel: Administered intravenously (IV) over 1 hour on Day 1 of each 21-day cycle.[\[10\]](#)  
[\[11\]](#)
- AZD8186: Administered orally (PO) twice daily (BID) for 5 days each week.[\[10\]](#)[\[11\]](#)
- Cycles are repeated every 21 days in the absence of disease progression or unacceptable toxicity.[\[10\]](#)[\[11\]](#)

Dose Escalation: A dose-escalation design was used to determine the MTD of AZD8186.[\[10\]](#)

## Data Presentation

### Preclinical In Vitro Proliferation Data

Cell Line	Cancer Type	PTEN Status	AZD8186 GI50 (μM)
MDA-MB-468	Triple-Negative Breast	Null	< 1
HCC70	Triple-Negative Breast	Null	< 1
LNCaP	Prostate	Null	< 1
PC3	Prostate	Null	< 1

Data synthesized from preclinical studies demonstrating sensitivity of PTEN-deficient cell lines to AZD8186.[\[1\]](#)[\[9\]](#)

## Preclinical In Vivo Efficacy Data

Tumor Model	Treatment Group	Tumor Growth Inhibition (%)
HCC70 Xenograft	AZD8186 (25 mg/kg)	62% (p < 0.001)
HCC70 Xenograft	AZD8186 (50 mg/kg)	85% (p < 0.001)
MDA-MB-468 Xenograft	AZD8186 (25 mg/kg)	47% (p < 0.001)
MDA-MB-468 Xenograft	AZD8186 (50 mg/kg)	76% (p < 0.001)
HCC70 Xenograft	AZD8186 + Docetaxel	Greater than single agents
PC3 Xenograft	AZD8186 + Docetaxel	Greater than single agents

Data from Hancox et al., 2015, demonstrating single-agent efficacy and enhanced combination effect.[\[9\]](#)

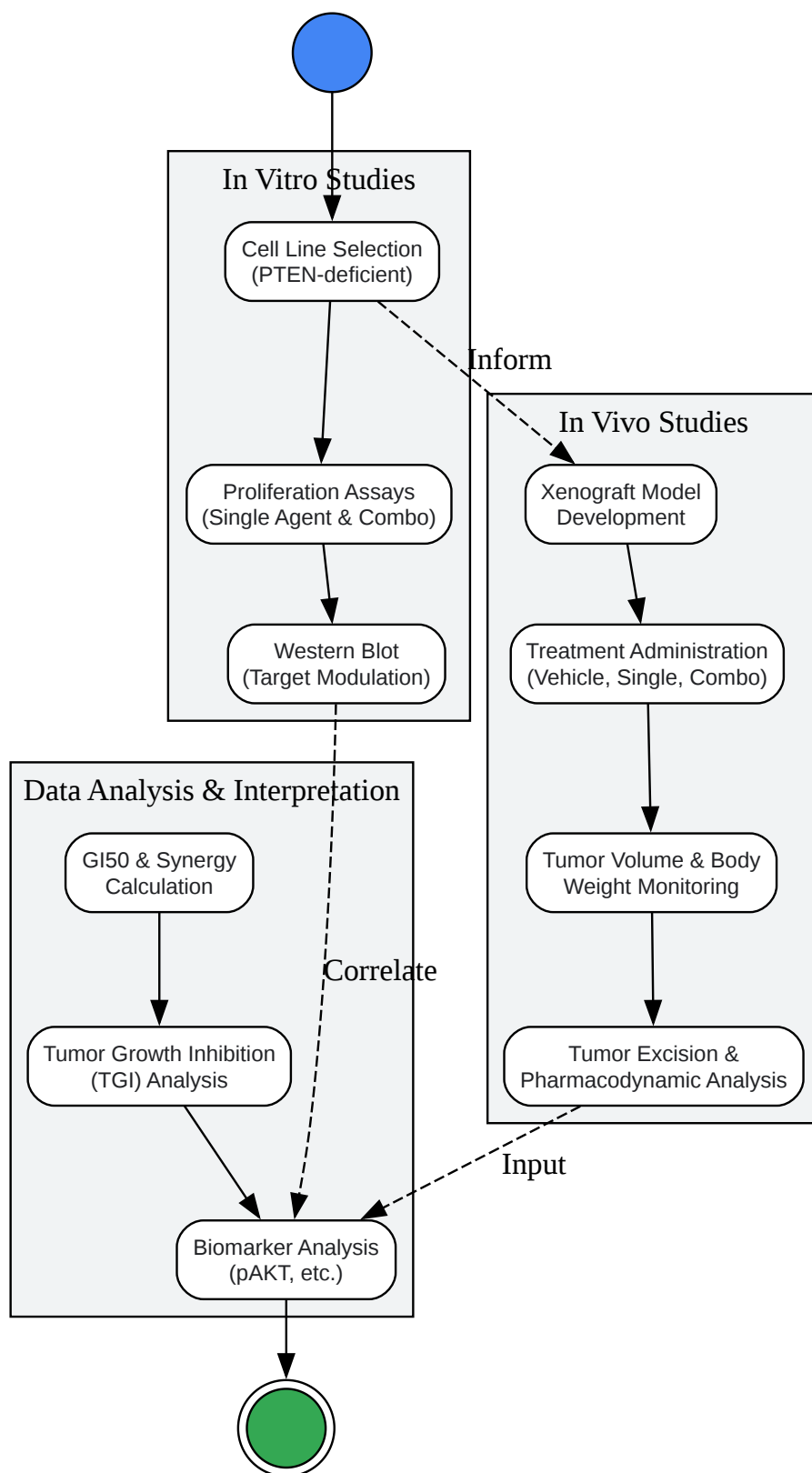
## Clinical Trial Dosing Regimen

Agent	Route	Dosage	Schedule	Cycle Length
Docetaxel	IV	75 mg/m <sup>2</sup> (standard dose)	Day 1	21 days
AZD8186	PO	Dose-escalation	Twice daily, 5 days/week	21 days

This table outlines the dosing schedule from the NCT03218826 clinical trial. The specific MTD for AZD8186 in combination would be determined during the study.[\[10\]](#)[\[11\]](#)

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for preclinical evaluation of the AZD8186 and docetaxel combination.



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**Caption:** Preclinical evaluation workflow for AZD8186 and docetaxel.



## Conclusion

The combination of AZD8186 and docetaxel represents a rational and promising therapeutic strategy for PTEN-deficient cancers. The provided protocols and data serve as a foundational guide for researchers and drug development professionals interested in further exploring this combination therapy. Rigorous adherence to these methodologies will ensure the generation of robust and reproducible data, which is critical for advancing this combination towards clinical application.

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